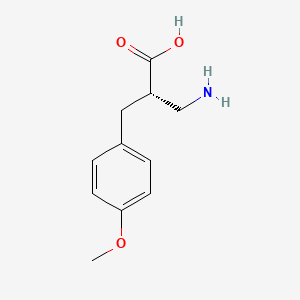

(S)-3-Amino-2-(4-methoxybenzyl)propanoic acid

Description

(S)-3-Amino-2-(4-methoxybenzyl)propanoic acid is a chiral β-amino acid derivative characterized by a propanoic acid backbone with an amino group at position 3 and a 4-methoxybenzyl substituent at position 2. The (S)-configuration at the chiral center defines its stereochemical properties, which are critical for interactions in biological systems.

For example, methoxy-substituted analogs are noted for their roles in inhibiting SARS-CoV-2 main protease (Mpro) , highlighting the pharmacological relevance of such moieties.

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

(2S)-2-(aminomethyl)-3-(4-methoxyphenyl)propanoic acid |

InChI |

InChI=1S/C11H15NO3/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14)/t9-/m0/s1 |

InChI Key |

DFKAWZDMKJDTFC-VIFPVBQESA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@@H](CN)C(=O)O |

Canonical SMILES |

COC1=CC=C(C=C1)CC(CN)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-(4-methoxybenzyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis often begins with commercially available 4-methoxybenzaldehyde.

Formation of Intermediate: The aldehyde group is converted to a corresponding nitrile through a reaction with a suitable reagent like hydroxylamine.

Reduction: The nitrile is then reduced to an amine using hydrogenation or other reducing agents such as lithium aluminum hydride.

Chiral Resolution: The racemic mixture is resolved using chiral acids or chromatography to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-(4-methoxybenzyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like sodium hydride or other strong bases.

Major Products

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (S)-3-Amino-2-(4-methoxybenzyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor studies. Its structural similarity to natural amino acids allows it to interact with biological systems in unique ways.

Medicine

Medically, this compound is explored for its potential therapeutic properties, including its use as a precursor for drug development targeting neurological and metabolic disorders.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(4-methoxybenzyl)propanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in β-Amino Acid Chemistry

Several β-amino acids with varying substituents and stereochemical configurations have been synthesized and characterized (Table 1). Key comparisons include:

Table 1: Comparison of (S)-3-Amino-2-(4-methoxybenzyl)propanoic Acid with Structural Analogs

Key Observations:

Synthesis and Stability: High yields (>95%) are achieved for Boc-protected analogs like (S)-5, suggesting that protective groups enhance synthetic efficiency . The target compound’s synthesis may benefit from similar strategies. Thermal decomposition temperatures for β-amino acids in cluster around 280–285°C, likely due to shared backbone instability under heat .

Biological Activity: Methoxy-substituted compounds (e.g., compound 60 in ) exhibit potent protease inhibition, implying that the 4-methoxybenzyl group in the target compound could enhance binding affinity to enzymatic pockets . BMAA (), a neurotoxic analog, demonstrates how substituent variation (methylamino vs. methoxybenzyl) drastically alters bioactivity and pharmacokinetics.

Functional Group Impact :

Pharmacokinetic and Physicochemical Properties

- Metabolic Stability : Methoxy groups are prone to demethylation via cytochrome P450 enzymes, which may affect the compound’s metabolic half-life compared to tert-Boc-protected analogs .

Biological Activity

(S)-3-Amino-2-(4-methoxybenzyl)propanoic acid, a chiral amino acid, has garnered attention due to its structural similarity to neurotransmitters, particularly glutamate. This similarity suggests potential roles in modulating neurotransmission and offers avenues for research into various biological applications. This article delves into the compound's biological activities, synthesis methods, and implications for pharmaceutical development.

- Molecular Formula : C₁₁H₁₅NO₃

- Molecular Weight : Approximately 211.25 g/mol

- Structure : Contains a methoxybenzyl group attached to the alpha carbon of the propanoic acid backbone.

Neurotransmission Modulation

This compound is believed to influence neurotransmitter release and receptor activity, making it a candidate for research into neurological disorders. Its structural characteristics allow it to interact with glutamate receptors, potentially affecting synaptic plasticity and cognitive functions.

Antioxidant Properties

Recent studies indicate that compounds structurally related to this compound exhibit significant antioxidant activities. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Anticancer Potential

Research has shown that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar in structure have demonstrated the ability to reduce viability in A549 non-small cell lung cancer cells significantly. The most promising candidates in related studies achieved over 50% reduction in cell viability at specific concentrations .

Synthesis Methods

Various synthetic routes have been developed to produce this compound. These methods typically involve:

- Chiral Resolution : Utilizing chiral catalysts or resolving agents to obtain the desired enantiomer.

- Functional Group Modification : Altering the methoxy or benzyl groups to enhance solubility and biological activity.

- Peptide Coupling : Employing solid-phase peptide synthesis techniques for integrating this amino acid into larger peptide structures .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cell cultures subjected to oxidative stress. Results indicated that the compound significantly reduced cell death and preserved mitochondrial function, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that this compound derivatives exhibited varying degrees of anticancer activity against A549 cells. Notably, one derivative showed an IC50 value of approximately 11 μM, comparable to standard chemotherapeutics like doxorubicin .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₁₁H₁₅NO₃ | Neurotransmission modulation, antioxidant |

| (S)-3-Amino-2-(3-hydroxy-4-methoxybenzyl)propanoic acid | C₁₁H₁₅NO₃ | Enhanced solubility, potential anticancer |

| (R)-2-Amino-3-(4-methoxyphenyl)propanoic acid | C₁₀H₁₃NO₃ | Reference standard for activity comparison |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.